molecular formula C19H20N2O4S B11379663 N-(4-tert-butylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-(4-tert-butylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11379663
M. Wt: 372.4 g/mol
InChI Key: DMTSOMIGSXOFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(2-METHYL-2-PROPANYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of benzisothiazolinone derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes a benzisothiazolinone core and a substituted phenylacetamide group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(2-METHYL-2-PROPANYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzisothiazolinone Core: This step involves the cyclization of an appropriate precursor to form the benzisothiazolinone ring system.

    Introduction of the Dioxido Group: The benzisothiazolinone core is then oxidized to introduce the dioxido group, resulting in the formation of the 1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl moiety.

    Attachment of the Phenylacetamide Group: The final step involves the coupling of the dioxido-benzisothiazolinone intermediate with 4-(2-methyl-2-propanyl)phenylacetamide under suitable reaction conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(2-METHYL-2-PROPANYL)PHENYL]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the dioxido group to other functional groups, such as hydroxyl or amine groups.

    Substitution: The phenylacetamide group can participate in substitution reactions, where the substituents on the phenyl ring can be replaced with other functional groups.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(2-METHYL-2-PROPANYL)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the formulation of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(2-METHYL-2-PROPANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit key enzymes or proteins involved in cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, its interaction with cellular receptors or signaling pathways can result in anticancer or anti-inflammatory effects.

Comparison with Similar Compounds

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(2-METHYL-2-PROPANYL)PHENYL]ACETAMIDE can be compared with other benzisothiazolinone derivatives, such as:

    1,2-Benzisothiazol-3(2H)-one 1,1-dioxide: This compound shares the benzisothiazolinone core but lacks the substituted phenylacetamide group, resulting in different chemical properties and reactivity.

    2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide: This derivative has a different substituent on the benzisothiazolinone core, leading to variations in its chemical behavior and applications.

    2-(2-Methyl-2-propenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide:

The uniqueness of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(2-METHYL-2-PROPANYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which imparts unique chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

N-(4-tert-butylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H20N2O4S/c1-19(2,3)13-8-10-14(11-9-13)20-17(22)12-21-18(23)15-6-4-5-7-16(15)26(21,24)25/h4-11H,12H2,1-3H3,(H,20,22)

InChI Key

DMTSOMIGSXOFJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.